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Compound of Interest

Compound Name: 1-Boc-piperidine-3-acetic acid

Cat. No.: B070066

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-3-acetic acid, also known as tert-butyl 3-(carboxymethyl)piperidine-1-
carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry
and pharmaceutical development. Its rigid piperidine scaffold, combined with a carboxylic acid
functional group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it
a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3] This
compound is particularly valuable in the development of novel therapeutics, including
analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2][3] The
Boc group ensures stability and allows for selective reactions at other positions of the
molecule, streamlining synthetic pathways in drug discovery.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties,
detailed experimental protocols for its synthesis and characterization, and its applications in
modern drug development.

Physicochemical and Quantitative Data

The key properties of 1-Boc-piperidine-3-acetic acid are summarized below. Data for
racemic, (R), and (S) enantiomers are provided where available.
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Property Value Reference
Molecular Weight 243.30 g/mol [2][4]
Molecular Formula C12H21NO4 [2][4]

White to light yellow solid or

Appearance [2]
powder
Melting Point 76-79 °C
Boiling Point 373 °C at 760 mmHg
Flash Point 179.4 °C
) ) > 96% (racemic), = 98%
Purity (Typical) [2][3]

(enantiomers by HPLC)

N 0-8 °C, in a dry, cool, and well-
Storage Conditions ]
ventilated place

[2](3]

Table 1: CAS Registry Numbers

Compound Form CAS Number
Racemic 183483-09-2
(S)-enantiomer 941289-27-6
(R)-enantiomer 912940-89-7

Synthesis and Characterization

The synthesis of 1-Boc-piperidine-3-acetic acid is typically achieved through a multi-step

process starting from commercially available precursors. A common and logical pathway

involves the preparation of the key intermediate, 1-Boc-3-piperidone, followed by olefination

and subsequent hydrolysis.

Logical Synthesis Workflow
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The overall synthetic strategy is depicted in the workflow diagram below. This pathway
represents a common approach in organic synthesis for converting a cyclic ketone to a
carboxylic acid derivative with a one-carbon extension.

Step 1: Preparation of Key Intermediate
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Caption: Logical workflow for the synthesis of 1-Boc-piperidine-3-acetic acid.

Experimental Protocols

This protocol describes the oxidation of 1-Boc-3-hydroxypiperidine.

o Materials: 1-Boc-3-hydroxypiperidine (1.0 eq.), Dess-Martin periodinane (1.1 eq.),
Dichloromethane (DCM).

e Procedure:

o Dissolve 1-Boc-3-hydroxypiperidine (e.g., 5.0 g, 24.84 mmol) in DCM (125 mL) in a round-
bottom flask.

o Cool the solution to 0 °C in an ice bath.

o Add Dess-Martin periodinane (e.g., 11.59 g, 27.33 mmol) in portions while maintaining the
temperature at 0 °C.[1]

o Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. A
white solid will precipitate.[1]

o Filter the mixture to remove the white solid and wash the solid with ethyl acetate (100 mL).

o Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCOs)
solution (50 mL).[1]

o Dry the organic phase over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate
under reduced pressure to yield 1-Boc-3-piperidone.[1] The product is typically a white
solid with a yield of around 86%.[1]

This proposed protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, a standard
method for olefination, followed by reduction and hydrolysis.[5]

o Materials: 1-Boc-3-piperidone (1.0 eq.), Triethyl phosphonoacetate (1.1 eq.), Sodium hydride
(NaH, 60% dispersion in mineral oil, 1.1 eq.), Tetrahydrofuran (THF), Palladium on carbon
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(10% Pd/C), Hydrogen (Hz), Lithium hydroxide (LIOH), Water, Diethyl ether, Hydrochloric
acid (HCI).

e Procedure:

o Horner-Wadsworth-Emmons Reaction:

To a stirred suspension of NaH in anhydrous THF at O °C, add triethyl
phosphonoacetate dropwise.

= Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30
minutes to form the ylide.

= Cool the reaction mixture back to O °C and add a solution of 1-Boc-3-piperidone in
anhydrous THF dropwise.

= Allow the reaction to warm to room temperature and stir overnight.

» Quench the reaction by carefully adding water. Extract the product with diethyl ether.

» Wash the combined organic layers with brine, dry over NazSO4, and concentrate under
reduced pressure. Purify the resulting crude ethyl 2-(1-Boc-piperidin-3-ylidene)acetate
by column chromatography.

o Alkene Reduction:

Dissolve the purified alkene intermediate in ethanol or ethyl acetate.

Add 10% Pd/C catalyst (catalytic amount).

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room
temperature until the reaction is complete (monitored by TLC or GC-MS).

Filter the reaction mixture through celite to remove the catalyst and concentrate the
filtrate to obtain ethyl 1-Boc-piperidine-3-acetate.

o Ester Hydrolysis:
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» Dissolve the ester in a mixture of THF and water.

» Add LiOH (or NaOH) and stir at room temperature until the hydrolysis is complete
(monitored by TLC).

» Acidify the reaction mixture to pH ~3-4 with dilute HCI.
» Extract the product with ethyl acetate.

» Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under
reduced pressure to yield 1-Boc-piperidine-3-acetic acid.

Characterization Methods

» Objective: To determine the chemical purity and, for chiral variants, the enantiomeric excess.
e Instrumentation: HPLC system with a UV detector.
e Method for Chemical Purity (Reversed-Phase):

o Column: C18, 250 x 4.6 mm, 5 pm.

o Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid
(TFA).

o Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.

o Sample Preparation: Dissolve the sample in the mobile phase to a concentration of
approximately 1 mg/mL.

o Analysis: Purity is calculated based on the area percentage of the main peak.
e Method for Enantiomeric Purity (Chiral HPLC):
o Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H).

o Mobile Phase: Typically a mixture of hexane and isopropanol with a modifier like TFA.
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o Analysis: The enantiomeric excess (ee%) is determined by comparing the peak areas of
the two enantiomers.

Obijective: To confirm the chemical structure and identity of the compound.
Instrumentation: NMR spectrometer (e.g., 400 MHz).

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

IH NMR Analysis: The spectrum will show characteristic signals for the Boc group (a singlet
around 1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid

group.

13C NMR Analysis: The spectrum will confirm the presence of all 12 carbon atoms, including
the carbonyls of the Boc and carboxylic acid groups, and the carbons of the piperidine ring.

Sample of
1-Boc-piperidine-3-acetic acid

Dissolve in
Deuterated Solvent
(e.g., CDCI3)

(Acquire 1H and 3C NMR Spectra)

'

Process Data
(Fourier Transform, Phasing)

Structural Confirmation

(Chemical Shifts, Integration,
Coupling Constants)
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Caption: Experimental workflow for NMR characterization.

Applications in Drug Development

1-Boc-piperidine-3-acetic acid serves as a crucial building block in the synthesis of a wide
array of pharmaceutical agents. The piperidine moiety is a common structural feature in many
biologically active compounds.

» Intermediate in Pharmaceutical Synthesis: It is a key intermediate for piperidine-based
drugs, which are known for their diverse biological activities.[3]

o Peptide Chemistry: The compound is used in peptide synthesis, where the Boc group allows
for selective and efficient creation of complex peptide structures.[1][2]

e Drug Candidate Optimization: Its structure enables researchers to modify and optimize
potential drug candidates, aiming to enhance efficacy and reduce side effects.[3]

» Biochemical Research: The molecule is employed in studies of enzyme interactions and
receptor binding, which contributes to a better understanding of biological processes and
disease mechanisms.[3]

Safety and Handling

» Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection. In case of dust formation, use a suitable respirator.

e Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes and prevent dust
formation.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
o First Aid:
o Inhalation: Move to fresh air.

o Skin Contact: Wash off with soap and plenty of water.
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o Eye Contact: Rinse cautiously with water for several minutes.
o Ingestion: Rinse mouth with water. Do not induce vomiting.

Consult the Safety Data Sheet (SDS) for complete safety information before handling this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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